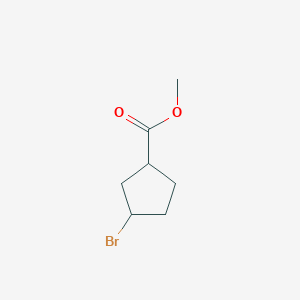

Methyl 3-bromocyclopentanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-bromocyclopentanecarboxylate” is an organic compound with the molecular formula C7H11BrO2 . It has an average mass of 207.065 Da and a monoisotopic mass of 205.994232 Da .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with sodium hydride in N,N-dimethyl-formamide at 0°C for about 20 minutes under an inert atmosphere. After this, the compound is added and the resulting solution is allowed to stir at room temperature for an additional 18 hours .Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It has a density of 1.5±0.1 g/cm³, a boiling point of 216.2±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it has been used in the Reformatsky reaction with 1-aryl-3-(2-hydroxyphenyl)-prop-2-en-1-ones to afford 6-substituted 4-(2-aryl-2-oxoethyl)-2H,4H-spiro[chromene-3,1’-cyclopentan]-2-ones .Physical And Chemical Properties Analysis

“this compound” has several physical and chemical properties. It has a density of 1.5±0.1 g/cm³, a boiling point of 216.2±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 84.6±25.4 °C .Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-bromocyclopentanecarboxylate plays a crucial role in the synthesis of complex organic compounds. For instance, its interaction with zinc and 1-phenylpropan-1,2-dione results in the synthesis of specific diones, with their structures determined by X-ray diffraction studies (Kirillov, Slepukhin, & Nikiforova, 2015).

Reactivity in Organic Chemistry

This compound is used in the Reformatsky reaction, which is a key process in organic synthesis. The reaction of this compound with certain compounds yields a range of diverse organic structures, demonstrating its versatility in synthetic organic chemistry. This includes the production of spiro compounds and tetrahydrofuro[3,2-b]furans, as well as its use in generating Reformatsky reagents for further reactions (Nikiforova, Baibarodskikh, Kirillov, Dmitriev, & Shurov, 2019).

Environmental Applications

In environmental sciences, this compound is studied for its potential contributions to stratospheric ozone depletion. Research into technologies for the capture and degradation of such compounds is ongoing, with particular focus on methods like granular activated carbon capture and thiosulfate degradation, to mitigate the negative environmental impacts (Yang, Li, Walse, & Mitch, 2015).

Contribution to Medicinal Chemistry

The compound is used in the synthesis of intermediates for medicinal applications, such as S1P1 receptor agonists. The scalable synthesis and isolation of stereoisomers of related compounds demonstrate its potential in the development of pharmaceutical agents (Wallace et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-bromocyclopentanecarboxylate is a chemical compound used in organic synthesis as an important intermediate . The primary targets of this compound are typically other organic molecules in the reaction mixture. The specific target can vary depending on the reaction conditions and the other reactants present .

Mode of Action

The compound acts by participating in chemical reactions with its targets. For example, it has been reported that the Reformatsky reagent, obtained from methyl 1-bromocyclopentanecarboxylate and zinc, selectively adds to the carbon-carbon double bond of the heterocyclic fragment of certain compounds . This interaction results in the formation of new chemical bonds and the creation of new molecules .

Biochemical Pathways

As an intermediate in organic synthesis, this compound does not typically participate directly in biochemical pathways. Instead, it is used to synthesize other compounds which may have biological activity. The specific pathways affected would therefore depend on the final products of the synthesis .

Result of Action

The result of this compound’s action is the formation of new chemical compounds. For example, in the reaction with the Reformatsky reagent, the result is the formation of addition products after hydrolysis of the reaction mixture . These products can then be used in further reactions or processes.

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, solvent, and the presence of other reactants . For example, the reaction with the Reformatsky reagent was carried out under specific conditions of temperature and solvent . These factors can influence the rate of the reaction, the yield of the product, and the stability of the compound.

properties

IUPAC Name |

methyl 3-bromocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNSTTSIQITBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}ethyl)piperazine-1-carboxylate](/img/structure/B2463641.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)

![(2R,4S)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)

![2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2463653.png)

![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)

![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)